Product packaging for 4-Amino-6-chloropyrimidine-2-thiol(Cat. No.:CAS No. 116230-29-6)

4-Amino-6-chloropyrimidine-2-thiol

Cat. No.: B052433
CAS No.: 116230-29-6
M. Wt: 161.61 g/mol
InChI Key: FXUDMQXADIQKFJ-UHFFFAOYSA-N
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Description

4-Amino-6-chloropyrimidine-2-thiol is a versatile and high-value heterocyclic building block extensively employed in medicinal chemistry and drug discovery research. This compound features a multifunctional scaffold that presents three distinct reactive sites: the 4-amino group, the 6-chloro substituent, and the 2-thiol moiety. This unique combination allows for selective and sequential derivatization, making it a privileged precursor for synthesizing a wide array of complex fused ring systems, including thieno[2,3-d]pyrimidines and purine analogs.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H4ClN3S B052433 4-Amino-6-chloropyrimidine-2-thiol CAS No. 116230-29-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-6-chloro-1H-pyrimidine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClN3S/c5-2-1-3(6)8-4(9)7-2/h1H,(H3,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXUDMQXADIQKFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=S)N=C1N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20441153
Record name 4-Amino-6-chloropyrimidine-2(1H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20441153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116230-29-6
Record name 4-Amino-6-chloropyrimidine-2(1H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20441153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Amino 6 Chloropyrimidine 2 Thiol and Its Functionalized Analogues

Established Synthetic Routes to 4-Amino-6-chloropyrimidine (B18116) Precursors

The foundational step in the synthesis of the target compound is the preparation of 4-amino-6-chloropyrimidine precursors. These precursors are typically derived from readily available dichloropyrimidine scaffolds.

Synthetic Pathways from Dichloropyrimidine Scaffolds

A common and efficient method for the synthesis of 4-amino-6-chloropyrimidine precursors involves the mono-amination of 4,6-dichloropyrimidine (B16783). nih.govgoogle.com This reaction is a nucleophilic aromatic substitution where one of the chlorine atoms on the pyrimidine (B1678525) ring is displaced by an amino group. The use of commercially available 4,6-dichloropyrimidine as a starting material makes this a cost-effective approach. google.com

The reaction can be carried out using various aminating agents, including ammonia (B1221849) or primary amines, to introduce the desired amino functionality. google.com For instance, catalyst-free monoamination of 4,6-dichloropyrimidine with adamantane-containing amines has been successfully demonstrated. nih.gov

Reaction Conditions and Optimization Strategies for Precursor Synthesis

The synthesis of 4-amino-6-chloropyrimidine precursors can be optimized by carefully controlling the reaction conditions. Key parameters include the choice of solvent, temperature, and base.

A reported method involves the atmospheric-pressure ammonolysis or aminolysis of 4,6-dichloropyrimidine compounds. google.com In one procedure, 4,6-dichloropyrimidine is mixed with water and heated to a temperature between 30 and 60 °C. Subsequently, ammonia or an aminated compound is introduced to the reaction mixture. google.com The progress of the reaction is monitored until the starting material is consumed, yielding the 4-amino-6-chloropyrimidine compound. google.com

For the monoamination with adamantane-containing amines, optimized conditions involve using potassium carbonate as a base in dimethylformamide (DMF) at 140 °C. nih.gov The steric hindrance of the amine can influence the reaction yield, with sterically bulkier amines sometimes leading to lower yields. nih.gov

Starting MaterialReagentsConditionsProductYieldReference
4,6-DichloropyrimidineAdamantane-containing amines, K₂CO₃DMF, 140 °CN-substituted-6-chloropyrimidin-4-amine60-90% nih.gov
4,6-DichloropyrimidineAmmonia or aminated compounds, water30-60 °C4-Amino-6-chloropyrimidineHigh google.com
2,4-Diamino-6-hydroxypyrimidinePOCl₃97 °C, 17 h2,4-Diamino-6-chloropyrimidine85% mdpi.comgoogle.com

Pathways for the Introduction of the 2-Thiol Group into Pyrimidine Systems

Once the 4-amino-6-chloropyrimidine precursor is obtained, the next crucial step is the introduction of the 2-thiol group. This is typically achieved through nucleophilic substitution reactions.

Nucleophilic Substitution Approaches for Thiol Incorporation

The introduction of a thiol group at the C2 position of the pyrimidine ring can be accomplished by reacting a suitable precursor with a sulfur-containing nucleophile. A common method involves the use of thiourea (B124793). The reaction of a substituted chalcone (B49325) with thiourea in the presence of a base like potassium hydroxide, followed by acidification, can yield the corresponding pyrimidine-2-thiol (B7767146). nih.gov

Another approach involves the SN2 displacement of a halide from an alkyl halide using a sulfur nucleophile like the hydrosulfide (B80085) anion (-SH). libretexts.org However, to avoid the formation of sulfide (B99878) by-products, thiourea is often preferred as the nucleophile. libretexts.org The reaction proceeds through an intermediate alkyl isothiourea salt, which is then hydrolyzed to the thiol. libretexts.org

Reaction Conditions and Yield Improvement for Pyrimidine-2-thiol Formation

The conditions for the formation of pyrimidine-2-thiols can be tailored to improve yields. For the reaction of chalcones with thiourea, refluxing in methanol (B129727) for several hours is a common practice. nih.gov The subsequent acidification of the reaction mixture precipitates the desired pyrimidine-2-thiol. nih.gov

In the case of using thiourea with alkyl halides, the hydrolysis of the intermediate isothiourea salt is typically carried out using an aqueous base. libretexts.org

Starting MaterialReagentsConditionsProductYieldReference
Substituted chalconeThiourea, KOH, HClMethanol, reflux4,6-Disubstituted-pyrimidine-2-thiol~72% nih.gov
1-BromooctaneThiourea, NaOH(aq)-1-Octanethiol- libretexts.org

Advanced Derivatization Strategies for 4-Amino-6-chloropyrimidine-2-thiol

Further functionalization of the this compound scaffold allows for the exploration of a wider range of chemical space and the potential for enhanced biological activity.

Derivatization can be achieved through various reactions targeting the amino, chloro, and thiol groups. For instance, the amino group can be further functionalized. A classic reagent for the derivatization of amine metabolites is o-phthalaldehyde (B127526) (OPA), which reacts with amines in the presence of a nucleophilic thiol to form fluorescent isoindole derivatives. nih.gov

The chlorine atom at the C6 position is susceptible to nucleophilic substitution, allowing for the introduction of various substituents. Palladium-catalyzed amination reactions can be employed to introduce different aniline (B41778) derivatives at this position. rsc.org

The thiol group itself can also be a site for derivatization. For example, thiols can be oxidized to form disulfides. libretexts.org This thiol-disulfide interconversion is a key process in many biological systems. libretexts.org

Starting ScaffoldReaction TypeReagents/CatalystsFunctional Group TargetedResulting StructureReference
Amine-containing compoundAmine derivatizationo-Phthalaldehyde (OPA), chiral thiolAmino groupFluorescent isoindole derivative nih.gov
4-Amino-6-chloropyrimidine derivativePalladium-catalyzed aminationAniline derivative, Pd₂(dba)₃, Xantphos, NaOtBuChloro group4,6-Disubstituted pyrimidine rsc.org
Thiol-containing compoundOxidationBr₂ or I₂Thiol groupDisulfide libretexts.org
2,6-Diamino-4-chloropyrimidine-5-thiolCondensation7-Chloro-5,8-quinolinequinoneThiol and amino groupsAngular phenothiazine (B1677639) researchgate.net

Functionalization at the Amino and Chloro Positions via Substitution Reactions

The reactivity of the amino and chloro substituents on the pyrimidine ring allows for a variety of substitution reactions, enabling the introduction of diverse functional groups. The chlorine atom, being a good leaving group, is readily displaced by nucleophiles.

Studies have shown that 4-amino-6-chloropyrimidines can undergo electrochemical reductive cross-coupling reactions with functionalized aryl halides. nih.gov This method, employing a sacrificial iron anode and a nickel(II) catalyst, provides an efficient route to novel 4-amino-6-arylpyrimidines in moderate to high yields under mild conditions. nih.govrasayanjournal.co.in The reaction demonstrates significant functional group tolerance. nih.gov

Furthermore, the amino group can be functionalized. For instance, a series of 4-amino-6-chloro-2-piperazinopyrimidines have been synthesized and evaluated for their biological activity. nih.gov The nature of the substituent on the 4-amino group was found to be a critical determinant of their potency at specific receptors. nih.gov Palladium-catalyzed amination reactions have also been employed to introduce a second amino substituent at the chloro position of 4-amino-6-chloropyrimidine, leading to the formation of 4,6-diaminopyrimidines. mdpi.comnih.gov The choice of phosphine (B1218219) ligands and the stoichiometry of the amine were found to be crucial for optimizing the yield of the desired diamino product and minimizing side reactions like N,N-diheteroarylation. mdpi.comnih.gov

Modifications and Reactions Involving the Thiol Group (e.g., S-alkylation, oxidation)

The thiol group at the C2 position of the pyrimidine ring is a highly reactive and versatile functional handle. Its nucleophilic nature makes it susceptible to a range of chemical modifications, including S-alkylation and oxidation. nih.gov

S-alkylation is a common strategy to introduce various substituents onto the sulfur atom. This reaction typically proceeds via a nucleophilic substitution mechanism where the thiolate anion attacks an alkyl halide or another electrophilic species. This allows for the straightforward synthesis of a diverse library of 2-(alkylthio)pyrimidine derivatives.

The thiol group can also undergo oxidation to form various sulfur-containing functionalities. Mild oxidation can lead to the formation of disulfides, while stronger oxidizing agents can produce sulfenic, sulfinic, or sulfonic acids. nih.gov These transformations can significantly alter the chemical and physical properties of the parent molecule.

Formation of Fused Heterocyclic Systems Utilizing the Pyrimidine-2-thiol Core

The inherent reactivity of the this compound core makes it an excellent precursor for the construction of fused heterocyclic systems. derpharmachemica.com The presence of multiple reactive sites allows for intramolecular or intermolecular cyclization reactions to form bicyclic and polycyclic structures. derpharmachemica.comnih.gov

The fusion of a pyrimidine ring with other heterocyclic scaffolds can lead to novel chemical entities with enhanced biological and pharmacological properties. derpharmachemica.com For example, the condensation of pyrimidine derivatives with appropriate reagents can yield purines, pteridines, quinazolines, and various other fused systems. derpharmachemica.com The development of efficient synthetic routes to these fused heterocycles is an active area of research, with multicomponent reactions and ultrasound-assisted synthesis emerging as powerful tools. nih.gov These methods often provide advantages in terms of shorter reaction times, higher yields, and improved selectivity. nih.gov

Exploration of Sustainable and Green Chemistry Methodologies in Synthesis

In recent years, there has been a significant shift towards the development of more environmentally benign synthetic methods in chemical and pharmaceutical industries. rasayanjournal.co.in Green chemistry principles, such as the use of safer solvents, catalysts, and energy-efficient reaction conditions, are increasingly being applied to the synthesis of pyrimidine derivatives. rasayanjournal.co.insemanticscholar.org

Approaches such as microwave-assisted synthesis, ultrasound irradiation, and the use of ionic liquids as "green solvents" have been explored to improve the efficiency and environmental footprint of pyrimidine synthesis. rasayanjournal.co.in These methods can lead to faster reaction rates, higher yields, and simpler purification procedures. rasayanjournal.co.in For instance, ultrasound has been shown to be a powerful tool in the synthesis of pyrimidines and their fused derivatives, often providing chemo- and regioselectivity. nih.gov Additionally, solvent-free reaction conditions, such as those achieved through ball milling or "grindstone chemistry," offer a clean and efficient alternative to traditional solvent-based synthesis. rasayanjournal.co.in

Analytical Control and Purity Assessment in Synthetic Protocols

Ensuring the purity and structural integrity of synthesized compounds is paramount in chemical research and development. A variety of analytical techniques are employed for the characterization and quality control of this compound and its derivatives.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for assessing the purity of synthetic products and for the separation of complex reaction mixtures. unibo.it Spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), are indispensable for elucidating the molecular structure of the synthesized compounds. nih.govacs.org Mass spectrometry (MS) is used to determine the molecular weight and fragmentation patterns, further confirming the identity of the target molecules. nih.gov Infrared (IR) spectroscopy provides information about the functional groups present in the molecule. nih.gov For chiral compounds, specific analytical techniques are required to determine the enantiomeric purity.

Computational and Theoretical Investigations of 4 Amino 6 Chloropyrimidine 2 Thiol and Its Analogues

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a computational quantum mechanical modelling method used to investigate the electronic structure of many-body systems. It has been widely applied to study pyrimidine (B1678525) derivatives, offering a balance between accuracy and computational cost.

Geometry Optimization and Electronic Structure Analysis

The initial step in computational analysis is the optimization of the molecular geometry to find the most stable conformation. For pyrimidine derivatives, DFT methods like B3LYP with basis sets such as 6-311++G(d,p) are commonly used to determine structural parameters like bond lengths and angles. mdpi.comnih.gov These calculations provide a foundational understanding of the molecule's three-dimensional shape and the spatial arrangement of its atoms.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. libretexts.org The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. researchgate.net

A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For pyrimidine analogues, FMO analysis helps in predicting the sites of electrophilic and nucleophilic attack and understanding charge transfer within the molecule. nih.gov For instance, a study on related thiazole (B1198619) derivatives using DFT at the B3LYP/6–311++G(d,p) level found a HOMO-LUMO energy gap of 3.42 eV, indicating a moderate level of stability and chemical reactivity. researchgate.net

ParameterDescriptionSignificance
HOMO Highest Occupied Molecular OrbitalRepresents the ability to donate an electron. libretexts.org
LUMO Lowest Unoccupied Molecular OrbitalRepresents the ability to accept an electron. libretexts.org
Energy Gap (ΔE) The energy difference between HOMO and LUMOA smaller gap indicates higher chemical reactivity. researchgate.net

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.netresearchgate.net The MEP map uses a color scale to represent different electrostatic potential values. Typically, red and yellow areas indicate negative potential (electron-rich regions) and are susceptible to electrophilic attack, while blue areas represent positive potential (electron-poor regions) and are prone to nucleophilic attack. researchgate.net

For molecules like 4-Amino-6-chloropyrimidine-2-thiol, the MEP surface can identify the most likely sites for hydrogen bonding and other non-covalent interactions. researchgate.net For example, in a study of a related compound, 4-methyl anilinium phenolsulfonate, the negative regions were found over the SO3 and OH groups, while positive regions were located over the CH3 and NH3 protons. researchgate.net

Theoretical Determination of Thermodynamic Parameters

DFT calculations can be used to determine various thermodynamic parameters, such as entropy and its correlation with temperature. nih.gov These calculations are based on the harmonic frequencies obtained from the optimized molecular structure. nih.gov The study of thermodynamic properties is essential for understanding the stability of different conformations and the feasibility of chemical reactions. For instance, investigations into the complexation of the related compound 4-Amino-6-hydroxy-2-mercapto pyrimidine with metal ions involved studying the effect of temperature on dissociation and formation constants to calculate thermodynamic parameters. researchgate.net

Calculation of First Hyperpolarizability

The first hyperpolarizability (β) is a measure of a molecule's nonlinear optical (NLO) response. Materials with high β values have potential applications in optoelectronics. journaleras.com DFT methods can be employed to calculate the first hyperpolarizability of molecules like this compound. nih.gov The magnitude of β is influenced by the molecular structure, particularly the presence of electron-donating and electron-withdrawing groups that facilitate intramolecular charge transfer. Calculations on similar pyrimidine derivatives have shown that these compounds can be excellent candidates for NLO materials. journaleras.com

Computational MethodBasis SetProperty Calculated
DFT/B3LYP6-311++G(d,p)First Hyperpolarizability (β)
DFT/HSEH1PBE6-311+G(d,p)First Hyperpolarizability (β)

Molecular Dynamics (MD) Simulations for Conformational and Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov These simulations provide detailed information about the conformational changes and dynamic behavior of molecules in different environments. nih.govresearchgate.net For flexible molecules like this compound, MD simulations can explore the potential energy surface and identify stable conformers. This information is crucial for understanding how the molecule behaves in solution and how it interacts with biological targets. researchgate.net For instance, MD simulations have been used to study the dynamic behavior of protein-ligand complexes involving pyrimidine derivatives to gain insights into their therapeutic potential. researchgate.net

Assessment of Molecular Flexibility and Conformational Space

The flexibility of a molecule, which is its capacity to adopt different conformations, is a critical determinant of its interaction with biological targets. For pyrimidine derivatives, including this compound, this flexibility is influenced by the rotational barriers around single bonds. The pyrimidine ring itself is relatively rigid, but the substituents at positions 2, 4, and 6 can rotate, leading to a variety of spatial arrangements.

Computational methods, such as Density Functional Theory (DFT), are employed to explore the conformational space of these molecules. researchgate.net These calculations help in identifying the most stable conformations (i.e., those with the lowest energy) and the energy barriers between different conformations. For instance, in related 4-aminopyrimidine (B60600) structures, tautomeric equilibria between amino and imino forms have been studied, as this phenomenon governs the molecule's ability to form hydrogen bonds. mdpi.com The flexibility of a molecule can be quantified by the number of rotatable bonds; for a molecule to have good oral bioavailability, it is generally considered that the number of rotatable bonds should be less than 9. researchgate.net

Analysis of Dynamic Interactions within Biological Systems

Understanding how a molecule like this compound and its analogues behave within a dynamic biological environment is crucial for predicting their efficacy. Molecular dynamics (MD) simulations provide insights into the time-dependent behavior of a ligand-protein complex. These simulations can reveal how the ligand and its target protein adapt to each other's presence, the stability of the binding, and the role of solvent molecules in the interaction.

MD simulations can be used to study the dynamic behavior of a protein-ligand complex over a specific time, such as 100 nanoseconds. researchgate.net This allows for the observation of conformational changes and the stability of interactions, such as hydrogen bonds and hydrophobic contacts, over time. By analyzing the trajectory of the simulation, researchers can gain a deeper understanding of the binding mechanism and the factors that contribute to the ligand's affinity and selectivity.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode and affinity of a small molecule ligand to a protein target.

Prediction of Binding Affinities with Specific Biomolecular Targets

Molecular docking studies are instrumental in predicting the binding affinity of ligands, such as derivatives of this compound, to their biological targets. The binding affinity is often quantified by a docking score, which is a numerical value that represents the strength of the interaction. A lower (more negative) docking score generally indicates a more favorable binding.

For example, in a study of phenothiazine (B1677639) derivatives as acetylcholinesterase inhibitors, Glide scores were used to determine the binding affinity of the ligands to the target protein (PDB ID: 4EY7). The scores for the studied compounds ranged from -13.4237 to -8.43439, indicating strong binding potential. researchgate.net In another study on pyrimidine derivatives, docking studies were used to predict their anti-diabetic properties by assessing their binding to α-amylase (PDB ID: 4w93). researchgate.net

The MM-GBSA (Molecular Mechanics/Generalized Born Surface Area) method is another approach used to calculate the binding free energy of a ligand to a protein, providing a more refined prediction of binding affinity. researchgate.net

Detailed Analysis of Ligand-Protein Interaction Modes (e.g., Hydrogen Bonds, Hydrophobic Contacts)

Beyond predicting binding affinity, molecular docking provides a detailed, three-dimensional view of how a ligand interacts with the active site of a protein. This includes the identification of specific interactions such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions.

For instance, studies on aminopyrimidine derivatives have shown that the amino group can form crucial hydrogen bonds with amino acid residues in the protein's active site. researchgate.netmdpi.com The pyrimidine ring itself can participate in hydrophobic interactions. mdpi.com In the context of acetylcholinesterase inhibition, phenothiazine derivatives, which can be considered analogues, were found to exhibit enhanced hydrophobic interactions and form hydrogen bonds, effectively impeding the enzyme's activity. researchgate.net Similarly, in the design of BRD4 inhibitors, the carbonyl group and the pyrimidine-amine moiety of volasertib (B1683956) were found to be crucial for hydrogen bonding and hydrophobic interactions, respectively. mdpi.com

Visualizing these interactions helps in understanding the structure-activity relationship (SAR) and in designing new molecules with improved potency and selectivity. The table below summarizes key interactions for related compounds.

Compound ClassTarget ProteinKey Interactions
Phenothiazine derivativesAcetylcholinesteraseHydrogen bonds, hydrophobic interactions researchgate.net
Aminopyrimidine derivativesBRD4Hydrogen bonding with Asn140, hydrophobic interactions with Leu92, Trp91, Pro82, and Val87 mdpi.com
Aminopyrimidine derivativesPLK1Hydrogen bonding with Cys133 and Leu59 mdpi.com

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

QSAR and QSPR are computational modeling methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties.

Development of Predictive Models for Biological Activity Based on Molecular Descriptors

QSAR models are developed by correlating the biological activity of a set of compounds with their molecular descriptors. These descriptors are numerical values that represent various aspects of a molecule's structure, such as its size, shape, lipophilicity, and electronic properties.

The process involves several steps:

Data Set Selection: A series of compounds with known biological activities is selected.

Descriptor Calculation: A variety of molecular descriptors are calculated for each compound in the series.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that relates the descriptors to the biological activity.

Model Validation: The predictive power of the model is assessed using statistical techniques and external test sets.

Once a reliable QSAR model is developed, it can be used to predict the biological activity of new, untested compounds. This can significantly accelerate the drug discovery process by prioritizing the synthesis and testing of the most promising candidates. For example, a QSAR study was conducted on a series of 1,3,5-triazine (B166579) derivatives to develop predictive models for their antitumor activity. researchgate.net

Computational Insights into Tautomerism and Isomerism

The existence of multiple tautomeric forms is a characteristic feature of pyrimidine derivatives containing amino and thiol substituents. For this compound, the primary tautomeric equilibrium involves the thiol and thione forms, alongside the amino and imino forms. Theoretical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in determining the energetic landscape of these tautomers.

A study on the closely related 2-amino-6-methylpyrimidin-4-one demonstrated the power of DFT in evaluating the relative stability of its tautomers in both the gas phase and in various solvents. jocpr.com Such computational approaches are crucial for predicting the predominant tautomeric form under different environmental conditions, which in turn can influence the molecule's interaction with biological targets.

Furthermore, research on derivatives of 4-amino-6-hydroxy-2-mercaptopyrimidine has highlighted the importance of substituent effects on the molecule's conformation and biological activity. nih.gov While not a direct study of tautomerism, this work underscores how computational models can guide the design of analogues with specific desired properties.

In a comprehensive investigation of 2-amino-5,6-dimethylpyrimidin-4-one, both experimental (X-ray crystallography and IR spectroscopy) and computational methods were employed to identify and characterize its different tautomeric forms. nih.gov This combined approach provides a robust framework for understanding the solid-state structures of these compounds.

The following tables summarize hypothetical computational data for the tautomers and isomers of this compound, based on the trends observed in the aforementioned studies of analogous compounds. These tables are intended to be illustrative of the types of data generated in such computational investigations.

Table 1: Calculated Relative Energies of this compound Tautomers

Tautomer NameStructureRelative Gibbs Free Energy (kcal/mol) in Gas PhaseRelative Gibbs Free Energy (kcal/mol) in Water
4-Amino-6-chloro-pyrimidine-2-thiol5.23.8
4-Amino-6-chloro-1H-pyrimidine-2-thione0.00.0
4-Imino-6-chloro-2,3-dihydropyrimidine-2-thiol12.510.1
4-Imino-6-chloro-1,2-dihydropyrimidine-2-thione8.97.3

Note: The structures and energy values are hypothetical and for illustrative purposes only. The thione form is often found to be more stable in polar solvents.

Table 2: Predicted Population Percentages of Tautomers at 298.15 K

Tautomer NamePopulation (%) in Gas PhasePopulation (%) in Water
4-Amino-6-chloro-pyrimidine-2-thiol1.53.2
4-Amino-6-chloro-1H-pyrimidine-2-thione98.396.5
4-Imino-6-chloro-2,3-dihydropyrimidine-2-thiol<0.1<0.1
4-Imino-6-chloro-1,2-dihydropyrimidine-2-thione0.20.3

Note: Population percentages are calculated from the hypothetical Gibbs free energies and are for illustrative purposes.

These computational models provide a foundational understanding of the structural preferences of this compound and its analogues, guiding further experimental work and the rational design of new therapeutic agents.

Biological Activity and Mechanistic Studies of 4 Amino 6 Chloropyrimidine 2 Thiol Derivatives and Analogues

Enzyme Inhibition and Modulation Studies

Investigation of Glutathione S-Transferase (GST) Inhibition

Glutathione S-Transferase (GST) is a crucial enzyme in the detoxification of xenobiotics and is often overexpressed in tumor cells, contributing to chemotherapy resistance. journalagent.com Pyrimidine (B1678525) derivatives have been identified as potent inhibitors of this enzyme.

Studies have shown that pyrimidine derivatives, including analogues of 4-Amino-6-chloropyrimidine-2-thiol, exhibit a non-competitive inhibition mechanism against the GST enzyme. journalagent.comresearchgate.net This means the inhibitor can bind to the enzyme at a site other than the active site, known as an allosteric site, and can bind to the enzyme whether the substrate is bound or not. wikipedia.org This binding alters the enzyme's conformation, reducing its catalytic efficiency without affecting the substrate's ability to bind. wikipedia.org The result is a decrease in the maximum rate of the reaction (Vmax) while the Michaelis constant (Km) remains unchanged. Research has confirmed this non-competitive inhibition for several pyrimidine derivatives, with K_i values in the micromolar range. journalagent.comresearchgate.net

The inhibitory potency of pyrimidine derivatives against GST is significantly influenced by their molecular structure. For instance, the position of the chlorine atom on the pyrimidine ring plays a critical role. journalagent.com Studies comparing 4-amino-2-chloropyrimidine (B189420) and 4-amino-6-chloropyrimidine (B18116) revealed that the former exhibits a significantly higher inhibitory effect on GST. journalagent.com This suggests that the substitution pattern on the pyrimidine core is a key determinant of inhibitory activity. The presence of both amino and chloro groups contributes to effective inhibition. journalagent.com

CompoundIC50 (µM)Ki (µM)Inhibition Type
4-amino-2-chloropyrimidineNot specified0.047 ± 0.0015Non-competitive
4-amino-6-chloropyrimidineNot specifiedNot specifiedNon-competitive
4-amino-2,6-dichloropyrimidineNot specified0.272 ± 0.1764Non-competitive

This table presents data on the inhibition of Glutathione S-Transferase by different pyrimidine derivatives. Data sourced from a 2021 study on the inhibition properties of pyrimidine derivatives as anticancer agents. journalagent.com

Interaction and Inhibition of Acetylcholinesterase (AChE) and Serotonin-6 Receptor

Derivatives of aminopyridines have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. nih.gov While specific studies on this compound were not found, related pyrimidine derivatives have shown potential in this area. For example, 4,6-diphenylpyrimidine (B189498) derivatives have been synthesized and found to be potent, reversible, and selective inhibitors of both AChE and monoamine oxidase A (MAO-A), with IC50 values in the nanomolar range. nih.gov

The serotonin-6 (5-HT6) receptor, primarily located in brain regions associated with cognition, has been a significant target for drug discovery. nih.gov While direct studies linking this compound to 5-HT6 receptor inhibition are not available, the broader class of pyrimidine derivatives has been explored for their neuropsychiatric applications, suggesting a potential area for future investigation.

BRD4/PLK1 Enzyme Inhibition and Associated Cellular Pathways

The simultaneous inhibition of Bromodomain-containing protein 4 (BRD4) and Polo-like kinase 1 (PLK1) has emerged as a promising strategy in cancer therapy due to their crucial roles in cell cycle regulation and gene expression. nih.govmdpi.com Pyrimidine derivatives have been designed as dual inhibitors of these enzymes.

Novel aminopyrimidine-2,4-diones and 2-thiopyrimidine-4-ones have demonstrated significant inhibitory activity against both BRD4 and PLK1. nih.gov For example, certain compounds have shown IC50 values in the low micromolar and even nanomolar range against these enzymes. nih.govresearchgate.net This dual inhibition can lead to cell cycle arrest, primarily in the G2/M phase, and induce apoptosis in cancer cells. nih.govnih.gov The cellular pathways affected include the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic markers such as BAX and caspase-3. nih.gov

CompoundBRD4 IC50 (µM)PLK1 IC50 (µM)
Compound 40.0290.094
Compound 6aNot specified0.141
Compound 6bNot specified0.077
Compound 70.0420.02
Compound 9Not specified0.041
Volasertib (B1683956) (Reference)0.0170.025

This table displays the inhibitory activity of selected aminopyrimidine derivatives against BRD4 and PLK1 enzymes. Data sourced from a 2023 study on dual-target inhibitors. nih.govresearchgate.net

Other Enzyme Targets (e.g., α-glucosidase, pancreatic lipase)

The therapeutic potential of pyrimidine derivatives extends to other enzyme targets. For instance, certain pyrimidine analogues have been investigated as α-glucosidase inhibitors . nih.gov This enzyme is involved in carbohydrate digestion, and its inhibition can help manage blood glucose levels.

Furthermore, pancreatic lipase (B570770) , a key enzyme in the digestion and absorption of dietary fats, has been identified as a target for anti-obesity agents. nih.govmdpi.com While direct inhibition by this compound derivatives is not extensively documented, the broader class of nitrogen-containing heterocyclic compounds is known to possess pancreatic lipase inhibitory activity. dntb.gov.ua

Antimicrobial Activity Investigations (In vitro and In silico)

Derivatives and analogues of this compound have been the subject of various studies to determine their potential as antimicrobial agents. These investigations have explored their effectiveness against a range of bacteria and fungi, and have begun to shed light on their mechanisms of action.

Evaluation of Antibacterial Spectrum and Efficacy (Gram-positive vs. Gram-negative strains)

The antibacterial properties of pyrimidine derivatives have shown varied results depending on the specific substitutions and modifications to the core structure. For instance, a study on 6-Chloro-2,4-diamino pyrimidine, an analogue, revealed low antibacterial activity when tested against a panel of bacteria including Staphylococcus aureus, Escherichia coli, Bacillus cereus, Streptococcus spp., Klebsiella spp., and Salmonella spp. when compared to standard antibiotics like Streptomycin and Vancomycin. researchgate.netresearchgate.net

In contrast, other research has highlighted the potential of pyrimidine analogues as a new class of antibiotics specifically targeting Gram-positive bacteria. nih.gov Certain 5-fluorouracil (B62378) (5-FU) derivatives, which share the pyrimidine core, have demonstrated potent activity against Gram-positive cocci, including strains resistant to currently approved antibiotics, without exhibiting cross-resistance. nih.gov

Furthermore, the modification of pyrimidine thiols can significantly impact their antibacterial spectrum. A notable example is the use of 4,6-diamino-2-pyrimidinethiol to functionalize gold nanoparticles. nih.gov Ultrasmall nanoparticles (less than 2 nm in diameter) modified with this compound exhibited a broad antibacterial spectrum, with a particularly significant increase in efficacy against Gram-positive bacteria (over 60-fold) compared to larger nanoparticles which were either inactive or only targeted Gram-negative bacteria. nih.gov

Table 1: Antibacterial Activity of Selected Pyrimidine Derivatives

Compound/DerivativeBacterial Strains TestedObserved EfficacyReference
6-Chloro-2,4-diamino pyrimidineS. aureus, E. coli, B. cereus, Streptococcus spp., Klebsiella spp., Salmonella spp.Low activity researchgate.netresearchgate.net
5-Fluorouracil (5-FU) analoguesGram-positive cocci (including resistant strains)Potent activity nih.gov
4,6-diamino-2-pyrimidinethiol-modified ultrasmall gold nanoparticlesGram-positive and Gram-negative bacteriaBroad spectrum, high efficacy against Gram-positive bacteria nih.gov

Assessment of Antifungal Spectrum and Efficacy

The antifungal potential of this compound analogues has also been investigated, though the reported efficacy varies. In the same study that showed low antibacterial action, 6-Chloro-2,4-diamino pyrimidine was also screened for its fungicidal activity against Aspergillus multi, Aspergillus niger, and Candida albicans. The compound demonstrated low antifungal activity in comparison to the standard antifungal agent Nystatin. researchgate.netresearchgate.net

Conversely, research on other heterocyclic compounds incorporating a pyrimidine moiety has shown more promising results. For example, the condensation product of 4,5-diamino-6-hydroxy-2-mercaptopyrimidine with 2,3-dichloro-1,4-naphthoquinone, and its subsequent sulphonamide derivatives, exhibited appreciable antifungal activity against Aspergillus niger and Candida albicans, comparable to the drug colymycin. researchgate.net

Table 2: Antifungal Activity of Selected Pyrimidine Derivatives

Compound/DerivativeFungal Strains TestedObserved EfficacyReference
6-Chloro-2,4-diamino pyrimidineAspergillus multi, Aspergillus niger, Candida albicansLow activity researchgate.netresearchgate.net
Sulphonamide derivatives of a 2-mercaptopyrimidine (B73435) condensation productAspergillus niger, Candida albicansAppreciable activity researchgate.net

Proposed Mechanisms of Antimicrobial Action (e.g., biofilm inhibition, DNA gyrase binding)

Research into the mechanisms by which pyrimidine derivatives exert their antimicrobial effects suggests multiple modes of action. One significant area of investigation is the inhibition of biofilm formation. Fluoropyrimidines, for example, have been shown to impair curli-dependent surface adhesion and biofilm formation in Escherichia coli. nih.gov This antibiofilm activity is linked to the downregulation of curli fimbriae gene transcription. nih.gov Some antimicrobial peptides with a β-hairpin structure have been observed to not only prevent E. coli biofilm formation but also destroy pre-existing mature biofilms, acting through a detergent-like mechanism on the cell membrane. mdpi.com

Another proposed mechanism is the inhibition of essential bacterial enzymes, such as DNA gyrase. nih.govnih.gov DNA gyrase is a type II topoisomerase crucial for bacterial DNA replication. nih.govresearchgate.net In silico studies of diazabenzo[a]phenoxazone sulphonamides, synthesized from a 4,5-diamino-6-hydroxy-2-mercaptopyrimidine precursor, revealed that these compounds have a significant binding affinity for both intact and mutated DNA gyrase. researchgate.net This suggests that the antibacterial action of these pyrimidine derivatives may stem from their ability to interfere with DNA replication. The binding of quinolones to the DNA-gyrase complex is a well-established mechanism that leads to the stabilization of a cleavage intermediate, ultimately resulting in bacterial cell death. nih.govnih.gov

Anticancer Activity against Established Cell Lines (In vitro and Mechanistic Focus)

Derivatives of this compound have emerged as a promising class of compounds for anticancer research, with studies demonstrating their ability to modulate cell growth and induce cell death in various cancer cell lines.

Modulation of Cell Proliferation and Induction of Apoptosis Pathways

A key focus of research has been the ability of these compounds to halt the uncontrolled proliferation of cancer cells and trigger programmed cell death, or apoptosis. For example, a novel series of 6-amino-5-cyano-2-thiopyrimidines were synthesized and evaluated for their anticancer properties. nih.gov One particular derivative, compound 1c, was found to arrest the cell cycle in the S phase in leukemia cells. nih.gov Mechanistic studies revealed that this compound induced both early and late apoptosis by activating pro-apoptotic proteins such as caspase 3, Bax, and p53, while simultaneously suppressing the anti-apoptotic protein Bcl2. nih.gov

Similarly, studies on thio-substituted derivatives of 4-amino-pyrazolo[3,4-d]pyrimidine-6-thiol, which are bioisosteres of purines, have also shown antiproliferative activity. nih.gov The most effective of these compounds were found to interfere with DNA replication and induce cell death, with their activity being dependent on the presence of the substituted pyrazolo[3,4-d]pyrimidine core and the substituents at the 6-position thiol group. nih.gov

Efficacy against Specific Cancer Cell Lines and Associated Molecular Responses

The anticancer effects of this compound derivatives have been tested against a variety of human cancer cell lines, demonstrating a range of potencies and selectivities.

In one study, a series of 2-amino-4-chloro-pyrimidine derivatives were synthesized and their cytotoxic activity was evaluated against human colon colorectal (HCT116) and breast cancer (MCF7) cell lines. nih.gov A derivative featuring a bromophenyl piperazine (B1678402) moiety at the 4-position of the pyrimidine ring (derivative 6) showed the highest anticancer activity against both cell lines, with EC50 values of 89.24 ± 1.36 µM for HCT116 and 89.37 ± 1.17 µM for MCF7. nih.gov

Another investigation focused on 4-amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates, which are structurally related to the target compound. nih.gov These derivatives were tested against MCF-7 and MDA-MB-231 breast cancer cell lines. Compound 2 from this series displayed the best antiproliferative effect against the MCF-7 cell line with an IC50 of 4.3 ± 0.11 µg/mL (0.013 µM). nih.gov

A broader screening of 6-amino-5-cyano-2-thiopyrimidine derivatives was conducted by the National Cancer Institute (NCI) against 60 different human cancer cell lines. nih.gov Compound 1c from this series demonstrated a broad spectrum of anticancer activity across nine different cancerous subpanels, showing a high degree of selectivity towards leukemia cells. nih.gov

Table 3: In Vitro Anticancer Activity of Selected Pyrimidine Derivatives

Compound/DerivativeCancer Cell Line(s)Key Findings (e.g., IC50, EC50)Reference
2-amino-4-(4-bromophenylpiperazin-1-yl)-pyrimidineHCT116 (colon)EC50: 89.24 ± 1.36 µM nih.gov
MCF7 (breast)EC50: 89.37 ± 1.17 µM nih.gov
4-amino-5-methyl-2-(substituted)-thieno[2,3-d]pyrimidine-6-carboxylate (Compound 2)MCF-7 (breast)IC50: 4.3 ± 0.11 µg/mL (0.013 µM) nih.gov
4-Amino-6–(2,4-dichlorophenyl)-2-mercaptopyrimidine-5-carbonitrile (Compound 1c)Leukemia cell linesHigh selectivity towards leukemia nih.gov

Comprehensive Structure-Activity Relationship (SAR) Studies

The biological potential of derivatives and analogues of this compound is intrinsically linked to their chemical structures. Extensive Structure-Activity Relationship (SAR) studies have been conducted to understand how different parts of the molecule contribute to its biological effects.

Systemic Analysis of Substituent Effects on Biological Potency

The potency of these compounds can be significantly altered by the addition or modification of chemical groups at various positions on the pyrimidine ring.

For instance, in a series of 6-amino-5-cyano-2-thiopyrimidine derivatives, the nature of the substituent at the 6-position of the pyrimidine ring plays a critical role in their anticancer activity. Compounds with an aryl group at this position were synthesized and evaluated for their in vitro anticancer activity. nih.gov The results indicated that the type of substitution on the aryl ring significantly influenced the biological potency.

In another study focusing on anti-malarial 4-aminoquinoline (B48711) derivatives, it was found that electron-withdrawing groups at the 7-position of the quinoline (B57606) ring lowered the pKa of both the quinoline ring nitrogen and the tertiary amino nitrogen in the side chain. nih.gov This change in acidity affects how the drug is trapped within the parasite's food vacuole, a key aspect of its mechanism of action. nih.gov The antiplasmodial activity, when adjusted for this pH trapping effect, showed a direct correlation with the compound's ability to inhibit the formation of β-hematin. nih.gov This inhibitory activity was in turn linked to the strength of the association between the compound and hematin, as well as the electron-withdrawing capacity of the substituent at the 7-position. nih.gov

Similarly, for a series of 6-amino-2-thio-3H-pyrimidin-4-one derivatives investigated as platelet aggregation inhibitors, the substituents at both the thio and 4-positions were found to be crucial for activity. nih.gov Specifically, small alkyl chains with an amino group as the thio substituent, combined with arylalkyl groups at the 4-position, demonstrated the most significant inhibitory effects on ADP-induced platelet aggregation. nih.gov

The following table summarizes the key findings on how different substituents affect the biological activity of pyrimidine and quinoline derivatives.

Compound Series Position of Substitution Substituent Type Effect on Biological Activity
6-Amino-5-cyano-2-thiopyrimidines6-position (Aryl ring)VariesSignificant influence on anticancer potency. nih.gov
4-Aminoquinolines7-position (Quinoline ring)Electron-withdrawing groupsLowers pKa, affecting pH trapping and antiplasmodial activity. nih.gov
6-Amino-2-thio-3H-pyrimidin-4-onesThio and 4-positionsSmall aminoalkyl (thio) and arylalkyl (4-position)Greater inhibition of platelet aggregation. nih.gov

Mechanistic Role of the Thiol Group in Biological Interactions

The thiol (-SH) group at the 2-position of the pyrimidine ring is a key functional group that significantly influences the biological activity of these compounds. Thiol groups are known to be highly reactive and can participate in various biological interactions.

The thiol group can act as a hydrogen bond donor, which can be crucial for binding to biological targets such as enzymes and receptors. nih.gov For example, it has been suggested that the pyrimidine cycle and the thiol group can form hydrogen bonds with the human androgen receptor. nih.gov

Furthermore, the thiol group's ability to undergo oxidation-reduction (redox) reactions is a critical aspect of its biological function. creative-proteomics.com Thiols can be oxidized to form disulfides or further to sulfonic acids, and they can also act as potent reducing agents. researchgate.net This redox activity allows them to influence oxidative processes within an organism. nih.gov

In the context of enzyme inhibition, the thiol group can play a direct role in the catalytic mechanism. For some enzymes, a thiol group within the active site is essential for their function. nih.gov The interaction of a thiol-containing inhibitor with such an enzyme can lead to the formation of a covalent bond, resulting in irreversible inhibition. The reactivity of the thiol group can be modulated by the surrounding chemical environment, including the pH. nih.gov

The ability of thiol groups to trap other molecules through Michael addition reactions has also been linked to biological activity. mdpi.com A study on morphinan (B1239233) derivatives showed a high correlation between their ability to trap a thiol group and their anti-malarial activity. mdpi.com This suggests that the thiol group on the target molecule is crucial for the drug's effect.

Coordination Chemistry: Metal Complex Formation and Influence on Biological Activity

The thiol group in this compound and its derivatives makes these compounds excellent ligands for forming coordination complexes with metal ions. The sulfur atom of the thiol group has a strong affinity for various metal ions. researchgate.netmdpi.com The formation of these metal complexes can have a profound impact on the biological activity of the parent ligand.

The coordination of a metal ion to the pyrimidine-thiol ligand can alter its electronic properties, stereochemistry, and lipophilicity, which in turn can enhance its biological efficacy. For example, metal complexes of certain ligands have shown improved chemotherapeutic properties. rsc.org

The coordination of the metal can also introduce new mechanisms of action. For instance, some metal complexes are potent photosensitizers, meaning they can generate reactive oxygen species upon irradiation with light, leading to enhanced cytotoxicity against cancer cells. rsc.org

The table below provides a hypothetical representation of how metal complex formation might influence the biological activity of a pyrimidine-thiol ligand.

Ligand Metal Ion Resulting Complex Observed Change in Biological Activity
Pyrimidine-thiol derivativePlatinum(II)[Pt(pyrimidine-thiol)Cl2]Enhanced cytotoxic activity
Pyrimidine-thiol derivativeRuthenium(II)[Ru(pyrimidine-thiol)2(bpy)]2+Increased DNA binding and anticancer potency
Pyrimidine-thiol derivativeGold(I)[Au(pyrimidine-thiol)(PPh3)]Potent enzyme inhibition

Material Science and Other Academic Applications of Pyrimidine 2 Thiol Scaffolds

Strategic Use as Synthetic Building Blocks for Elaborate Molecular Architectures

Pyrimidine-2-thiol (B7767146) scaffolds are highly valued as foundational structures in the synthesis of more complex molecules. researchgate.netnih.gov Their utility stems from the reactive sites on the pyrimidine (B1678525) ring, which allow for a variety of chemical modifications. researchgate.net For instance, 4-Amino-6-chloropyrimidine-2-thiol possesses multiple functional groups—amino, chloro, and thiol—that can be selectively targeted to build intricate molecular architectures.

The chloro group can be substituted through reactions like the Suzuki cross-coupling, enabling the introduction of various aryl groups. osf.io This method has been employed to synthesize a range of substituted pyrimidines with tailored electronic properties. osf.io Similarly, the amino and thiol groups offer additional handles for functionalization, allowing for the construction of diverse and complex molecular frameworks. nih.govmdpi.com The ability to fine-tune the structure of these molecules has made them valuable in creating covalent organic frameworks (COFs), which are of interest for their crystallinity and porosity. nih.govacs.org

Exploration in the Development of Novel Materials with Tailored Properties

The inherent properties of the pyrimidine ring, particularly its electron-deficient nature, make it a key component in the development of novel materials. osf.ionih.gov This electron-withdrawing characteristic is fundamental to creating "push-pull" molecular structures, where the pyrimidine core acts as an electron acceptor. osf.io By combining the pyrimidine scaffold with electron-donating groups, researchers can design materials with significant intramolecular charge transfer (ICT), a property crucial for applications in nonlinear optics and photovoltaics. osf.io

Furthermore, the versatility of pyrimidine-2-thiol derivatives allows for their incorporation into various material types. For example, they are used in the creation of photocurable resins based on thiol-ene chemistry, which are valuable for fabricating biomedical scaffolds and biointerfaces due to their fast curing kinetics and low shrinkage. mdpi.com The ability to create layered coordination polymers from pyrimidinethiolates also opens up possibilities for developing new materials with unique structural and electronic properties. nih.gov

Applications in Advanced Analytical Chemistry and Reagent Design

Pyrimidine-2-thiol and its derivatives have found significant use in the field of analytical chemistry, particularly in the design of reagents for detecting and quantifying metal ions.

Design of Chromogenic Reagents for Metal Ion Detection

The ability of pyrimidine-2-thiol derivatives to form colored complexes with specific metal ions makes them excellent candidates for chromogenic reagents. wu.ac.thmdpi.commdpi.com These reagents exhibit a visible color change upon binding with a target metal ion, allowing for its qualitative and quantitative detection. For instance, a Schiff base ligand derived from 2-aminothiophenol (B119425) demonstrated colorimetric detection of several metal ions, including Cr(III), Fe(II), Fe(III), and Hg(II), with each metal producing a distinct color. mdpi.com Another study reported a pyrimidine-based chemosensor for the selective detection of Fe(III) ions, which produced a new charge transfer band upon complexation. wu.ac.th The design of such sensors is a vibrant area of research, with applications in environmental monitoring and biological analysis. mdpi.com

Development of Spectrophotometric Methods for Quantitative Analysis

Building on their chromogenic properties, pyrimidine-2-thiol derivatives are utilized in the development of sensitive spectrophotometric methods for the quantitative analysis of metal ions. wu.ac.thacs.org These methods rely on measuring the absorbance of the colored complex formed between the reagent and the metal ion. For example, a spectrophotometric method was developed for the determination of silver(I) using a pyrimidine-2-thiol derivative as a chromogenic extractant. acs.org Similarly, a method for the preconcentration and determination of lead ions using pyrimidine-2-thiol adsorbed on modified alumina (B75360) has been reported, demonstrating the utility of these compounds in trace metal analysis. researchgate.net These techniques offer advantages such as simplicity, speed, and high sensitivity. researchgate.net

Ligand Design for Coordination Chemistry and Metallodrug Research

The nitrogen and sulfur atoms present in the pyrimidine-2-thiol scaffold make it an excellent ligand for coordinating with metal ions. researchgate.netmdpi.com This property is extensively exploited in coordination chemistry to synthesize novel metal complexes with diverse structures and functionalities. researchgate.netrsc.org The resulting complexes have been studied for their potential applications in various fields, including as catalysts and in the development of metallodrugs. researchgate.netnih.gov

Research has shown that pyrimidine-2-thione derivatives can act as bidentate ligands, coordinating with metal ions through both an endocyclic nitrogen and the exocyclic sulfur atom. researchgate.net This coordination behavior has been observed in complexes with various transition metals, including copper, manganese, cobalt, nickel, and zinc. researchgate.net The biological activities of these metal complexes are also an area of active investigation, with some showing potential as antibacterial agents and for DNA photocleavage. researchgate.net

Investigation of Luminescent and Photophysical Properties of Related Heterocycles

The pyrimidine core is a key component in the design of luminescent materials due to its π-deficient nature. osf.ioacs.orgnih.gov When combined with electron-donating groups, the resulting "push-pull" structures can exhibit strong fluorescence. osf.ioacs.orgnih.gov The photophysical properties, such as absorption and emission wavelengths and quantum yields, can be finely tuned by modifying the substituents on the pyrimidine ring. osf.ioacs.orgnih.gov

For example, a series of pyrimidine derivatives with triphenylamine (B166846) or 9-ethylcarbazole (B1664220) substituents were synthesized and shown to emit violet-blue light. osf.io The emission properties of these compounds were found to be sensitive to the environment and could be altered by protonation, in some cases leading to white light emission. osf.io The development of such fluorescent molecules has significant implications for applications like organic light-emitting diodes (OLEDs), biological imaging, and sensor technology. osf.ionih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Amino-6-chloropyrimidine-2-thiol, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis typically involves cyclocondensation of thiourea derivatives with chloro-substituted precursors. For example, analogous pyrimidine syntheses use nitrophenoxy or thiophenyl groups to introduce substituents via nucleophilic aromatic substitution (NAS) . Optimization includes varying temperature (80–120°C), solvent polarity (e.g., DMF, ethanol), and catalyst selection (e.g., K₂CO₃). Design of Experiments (DOE) can systematically assess parameters like molar ratios and reflux time to maximize yield .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and thiol proton integration .
  • HPLC with UV detection (λ ~254 nm) to quantify purity (>95% threshold for research-grade material) .
  • Melting point analysis (e.g., 252°C decomposition observed in related pyrimidinol derivatives) to validate crystallinity .

Q. What are the solubility properties of this compound in common laboratory solvents?

  • Methodological Answer : Solubility screening in polar (DMSO, water) and non-polar solvents (ethyl acetate) is critical. Predicted logP values (~1.3–1.5) suggest moderate polarity, with higher solubility in DMSO. Experimental validation via saturation concentration tests (e.g., gravimetric analysis) is recommended .

Advanced Research Questions

Q. How can contradictions in reported reaction mechanisms for thiol group introduction in pyrimidine derivatives be resolved?

  • Methodological Answer : Discrepancies often arise from competing pathways (e.g., radical vs. nucleophilic mechanisms). To resolve these:

  • Conduct kinetic isotope effect (KIE) studies to identify rate-determining steps.
  • Use trapping agents (e.g., TEMPO) to detect radical intermediates.
  • Compare activation energies via DFT calculations (e.g., B3LYP/6-31G*) to validate proposed mechanisms .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • Molecular electrostatic potential (MEP) maps identify electron-deficient sites (e.g., C4/C6) prone to substitution.
  • Frontier molecular orbital (FMO) analysis (HOMO-LUMO gaps) quantifies susceptibility to electrophilic attack.
  • Software tools (Gaussian, ORCA) with basis sets (e.g., 6-311++G**) model transition states for NAS reactions .

Q. What safety protocols are essential when handling reactive intermediates during synthesis?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Gloves (nitrile), lab coats, and eye protection.
  • Ventilation : Use fume hoods to mitigate inhalation risks (H333 precautionary statement) .
  • Waste Management : Segregate chlorinated byproducts and thiol-containing waste for professional disposal to avoid environmental contamination .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.